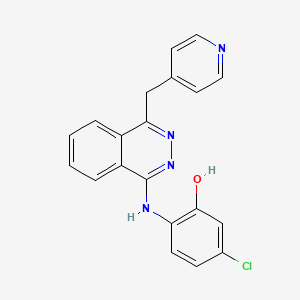

Phenol, 5-chloro-2-((4-(4-pyridinylmethyl)-1-phthalazinyl)amino)-

Description

The compound Phenol, 5-chloro-2-((4-(4-pyridinylmethyl)-1-phthalazinyl)amino)- is a structurally complex phenol derivative characterized by:

- A chloro substituent at the 5-position of the phenol ring.

- A phthalazine moiety linked via an amino group at the 2-position.

- A 4-pyridinylmethyl group attached to the phthalazine ring.

Phthalazine derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and kinase inhibitory properties . The pyridinylmethyl group may enhance solubility or modulate receptor binding, while the chloro substituent likely contributes to electron-withdrawing effects, influencing reactivity and stability.

Properties

CAS No. |

921198-71-2 |

|---|---|

Molecular Formula |

C20H15ClN4O |

Molecular Weight |

362.8 g/mol |

IUPAC Name |

5-chloro-2-[[4-(pyridin-4-ylmethyl)phthalazin-1-yl]amino]phenol |

InChI |

InChI=1S/C20H15ClN4O/c21-14-5-6-17(19(26)12-14)23-20-16-4-2-1-3-15(16)18(24-25-20)11-13-7-9-22-10-8-13/h1-10,12,26H,11H2,(H,23,25) |

InChI Key |

UYSDNRWNXGXNHV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NN=C2NC3=C(C=C(C=C3)Cl)O)CC4=CC=NC=C4 |

Origin of Product |

United States |

Biological Activity

Phenol, 5-chloro-2-((4-(4-pyridinylmethyl)-1-phthalazinyl)amino)- is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article reviews the existing literature on its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by its complex structure, which includes a phenolic ring substituted with chlorine and a phthalazinyl group linked to a pyridinylmethyl moiety. The molecular formula is with a molecular weight of 364.81 g/mol .

Antiproliferative Effects

Recent studies have highlighted the antiproliferative activity of phenolic compounds, including those structurally related to Phenol, 5-chloro-2-((4-(4-pyridinylmethyl)-1-phthalazinyl)amino)-. For instance, phenolic compounds have been shown to induce cell cycle arrest and apoptosis in various cancer cell lines. A study utilizing the WST-1 assay demonstrated that certain phenolic fractions exhibited significant inhibitory effects on cell proliferation in murine colon cancer cells (CT26) .

Table 1: Antiproliferative Activity of Phenolic Compounds

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Phenol, 5-chloro-2-((4-(4-pyridinylmethyl)-1-phthalazinyl)amino)- | CT26 | TBD | Induces apoptosis |

| Chebulic acid dimethyl ester | CT26 | TBD | Cell cycle arrest |

| CO-EtOAc fraction | CT26 | >100 | Inhibits proliferation |

The biological activity of this compound may be attributed to its ability to modulate signaling pathways involved in cell proliferation and apoptosis. The presence of the phthalazinyl group is particularly noteworthy as similar compounds have been implicated in inhibiting specific kinases involved in cancer progression .

In vitro studies suggest that the compound may act by:

- Inhibiting DNA synthesis : This leads to reduced cell proliferation.

- Inducing apoptosis : Through activation of caspase pathways.

- Modulating inflammatory responses : By affecting cytokine release.

Case Studies and Clinical Relevance

While direct clinical data on Phenol, 5-chloro-2-((4-(4-pyridinylmethyl)-1-phthalazinyl)amino)- is limited, related compounds have shown promise in clinical trials. For example, analogs have been studied for their efficacy in treating conditions such as diabetic peripheral neuropathic pain and psoriasis .

Example Case Study

A recent case study examined the effects of a related phenolic compound on patients with chronic inflammatory diseases. The results indicated significant improvement in symptoms and a reduction in inflammatory markers after treatment with the compound over an extended period .

Comparison with Similar Compounds

5-Amino-4-Chloro-2-Phenyl-3-(2H)-Pyridazinone (Pyrazon)

- Structure: Chloro and amino groups on a pyridazinone core.

- Key Differences: Pyrazon lacks the phthalazine and pyridinylmethyl groups, instead featuring a phenyl-substituted pyridazinone. The amino group in pyrazon is directly attached to the pyridazinone ring, unlike the phthalazine-linked amino group in the target compound.

- Applications : Used as a herbicide due to its ability to inhibit photosynthesis in plants .

Triclosan (5-Chloro-2-(2,4-Dichlorophenoxy)Phenol)

- Structure : A diphenyl ether with chloro substituents.

- Key Differences: Triclosan has a dichlorophenoxy group instead of the phthalazine-pyridinylmethyl system. The ether linkage in triclosan enhances its stability and lipophilicity compared to the amino-linked phthalazine in the target compound.

- Applications : Broad-spectrum antimicrobial agent in consumer products .

- Activity : Triclosan’s mechanism involves inhibition of fatty acid synthesis, whereas the target compound’s phthalazine moiety may target kinases or DNA repair enzymes .

5-Chloro-2-[(4-{6,7-Dihydrothieno[3,2-c]Pyridin-5(4H)-Ylsulfonyl}Phenylimino)Methyl]Phenol

- Structure: Chlorophenol with a sulfonyl-linked thieno-pyridine group.

- Key Differences: The sulfonyl group and thieno-pyridine system differ from the phthalazine-pyridinylmethyl architecture. The imino (C=N) linkage contrasts with the direct amino group in the target compound.

- Activity : Sulfonyl groups often improve metabolic stability, suggesting this compound may have enhanced pharmacokinetic properties compared to the target compound .

4-{[6-Chloro-2-(Methylsulfanyl)Pyrimidin-4-Yl]Amino}Phenol

- Structure: Chloro-substituted phenol with a pyrimidinylamino group.

- A methylsulfanyl group introduces steric bulk, which may reduce solubility compared to the pyridinylmethyl group in the target compound .

Comparative Data Table

Key Research Findings

Substituent Effects :

- Chloro groups enhance electrophilicity and stability but may increase toxicity risks.

- Pyridinylmethyl and phthalazine groups in the target compound likely improve blood-brain barrier penetration compared to sulfonyl or pyrimidine systems .

Biological Activity :

- Compounds with pyridazine or pyrimidine cores (e.g., pyrazon) often target metabolic enzymes, while phthalazines are associated with DNA intercalation or kinase modulation .

Synthetic Challenges: The target compound’s phthalazine-amino linkage may require multi-step synthesis, similar to methods described for pyridazinone derivatives in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.